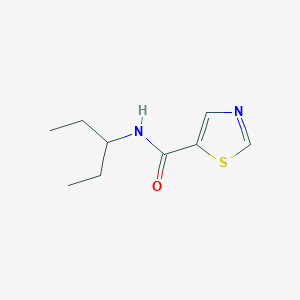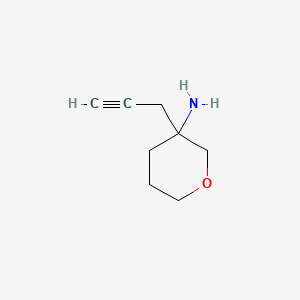
N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate: is an organic compound with the molecular formula C12H16ClNO4S It is a derivative of carbamate, featuring a tert-butyl group, a chlorosulfonyl group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(chlorosulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: Employed in studies involving enzyme inhibition and protein modification.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Polymer Production: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate
- Sulfonimidates
Comparison:
- tert-Butyl carbamate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions .
- tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate: Similar structure but with a propyl group instead of a phenyl group, affecting its reactivity and applications .
- Sulfonimidates: Contain a sulfur (VI) center and are used in different applications, such as asymmetric synthesis and polymer production .
Propriétés
Formule moléculaire |
C12H16ClNO4S |
|---|---|
Poids moléculaire |
305.78 g/mol |
Nom IUPAC |
tert-butyl N-(3-chlorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
Clé InChI |
INGSMMWSZFVLKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)
![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)






